Cas no 261762-36-1 (6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine)

6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine 化学的及び物理的性質
名前と識別子
-
- 4H-1,3-Benzodioxin,6-bromo-2,2,4,4-tetrafluoro-
- 2,2,4,4-Tetrafluoro-6-broMo-1,3-benzodioxene
- 6-BROMO-2,2,4,4-TETRAFLUORO-1,3-BENZODIOXANE
- 6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine
- 6-Bromo-2,2,4,4-tetrafluoro-4H-1,3-benzodioxine
- PC1315
- 6-bromo-2,2,4,4-tetrafluoro-4h-benzo[d][1,3]dioxine
- SCHEMBL1722673
- 6-bromo-2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine
- FT-0620969
- MFCD01631635
- 261762-36-1
- 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxan
- DTXSID90378442
- AKOS025295017
- 6-bromo-2,2,4,4-tetrafluoro-2,4-dihydro-1,3-benzodioxine
- 6-bromo-2,2,4,4-tetrafluoro-4H-1,3-benzodioxin
- 6-bromo-2, 2, 4, 4-tetrafluoro-1, 3-benzodioxine
- 4H-1,3-Benzodioxin,?6-bromo-2,2,4,4-tetrafluoro-
- 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine
-
- MDL: MFCD01631635
- インチ: InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H
- InChIKey: FUAIJNZZMOZHOS-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1Br)C(F)(F)OC(F)(F)O2
計算された属性
- 精确分子量: 285.92500
- 同位素质量: 285.92525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- Boiling Point: 75-77°C 9mm
- PSA: 18.46000
- LogP: 3.45770
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine Security Information
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- 安全术语:S26;S36
- Risk Phrases:R36/37/38
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B283815-500mg |
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine |
261762-36-1 | 500mg |
$ 155.00 | 2022-04-02 | ||
Oakwood | 005582-250mg |
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane |
261762-36-1 | 250mg |
$199.00 | 2023-09-16 | ||
Fluorochem | 005582-250mg |
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxene |
261762-36-1 | 250mg |
£187.00 | 2022-03-01 | ||
Ambeed | A306447-250mg |
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane |
261762-36-1 | 97% | 250mg |
$265.0 | 2024-07-28 | |
1PlusChem | 1P00BEF1-250mg |
6-BROMO-2,2,4,4-TETRAFLUORO-1,3-BENZODIOXANE |
261762-36-1 | 250mg |
$235.00 | 2023-12-18 | ||
TRC | B283815-250mg |
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine |
261762-36-1 | 250mg |
$ 95.00 | 2022-04-02 | ||
A2B Chem LLC | AF31101-250mg |
6-BROMO-2,2,4,4-TETRAFLUORO-1,3-BENZODIOXANE |
261762-36-1 | 250mg |
$199.00 | 2023-12-31 |
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxineに関する追加情報
Professional Introduction to 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine (CAS No. 261762-36-1)
6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine, a compound with the chemical identifier CAS No. 261762-36-1, is a fluorinated benzodioxine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules known for their unique structural and electronic properties, which make them valuable in various applications ranging from material science to medicinal chemistry.
The molecular structure of 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine features a bromine substituent at the 6-position and four fluorine atoms at the 2, 2', 4, and 4' positions of the benzodioxine core. This specific arrangement imparts distinct reactivity and stability characteristics to the molecule. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the bromine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, there has been growing interest in fluorinated heterocycles due to their potential biological activities. The benzodioxine scaffold is particularly noteworthy because it is structurally related to compounds that exhibit antimicrobial and anti-inflammatory properties. For instance, studies have shown that derivatives of benzodioxine can interact with specific biological targets, leading to modulatory effects on enzyme activity and signal transduction pathways.
One of the most compelling aspects of 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites to develop novel molecules with enhanced binding affinity and selectivity. For example, recent publications highlight its use in generating inhibitors of kinases and other enzymes implicated in cancer progression. The fluorinated benzodioxine core contributes to the overall pharmacokinetic profile of these derivatives by improving their solubility and reducing susceptibility to rapid degradation.
The synthesis of 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions are particularly useful for introducing fluorinated and brominated substituents into the benzodioxine framework. These methods not only enhance efficiency but also minimize byproduct formation.
The applications of this compound extend beyond pharmaceuticals into materials science. Fluorinated aromatic compounds are known for their exceptional thermal stability and electronic properties, making them suitable for use in organic electronics and liquid crystal displays (LCDs). The specific arrangement of fluorine atoms in 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine could potentially be exploited to develop new materials with tailored optoelectronic characteristics.
Epidemiological studies have also begun to explore the biological significance of brominated and fluorinated aromatic compounds in environmental health research. While these studies do not directly involve 6-Bromo-2,2,4,4-Tetrafluoro-4H-1,3-Benzodioxine, they provide context for understanding how similar molecules interact with biological systems. Understanding these interactions is crucial for assessing potential risks associated with exposure to halogenated aromatic compounds.
The future directions for research on CAS No. 261762-36-1 are promising. Ongoing investigations aim to uncover new synthetic pathways that could streamline its production while maintaining high purity standards. Additionally, researchers are exploring its potential as an intermediate in the development of next-generation therapeutics targeting neurological disorders. The unique combination of structural features makes it an attractive candidate for further exploration.
In conclusion,6-Bromo-2,2,4,4-Tetrafluoro - 4H - 1,3 - Benzodiox ine represents a significant advancement in both pharmaceutical chemistry and materials science。 Its versatile reactivity, structural features, and potential applications underscore its importance as a research compound。 As scientific understanding evolves, so too will the ways in which this molecule is utilized, contributing to breakthroughs across multiple disciplines。
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